N-allyl-2-(trifluoromethyl)quinazolin-4-amine
Overview
Description
N-allyl-2-(trifluoromethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, characterized by the presence of an allyl group at the nitrogen atom and a trifluoromethyl group at the 2-position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl chlorides and amines in a palladium-catalyzed three-component carbonylative reaction . The reaction conditions often include the use of a heterogeneous activated carbon fiber-supported palladium catalyst, which facilitates the formation of the desired quinazoline derivative .
Industrial Production Methods
While specific industrial production methods for N-allyl-2-(trifluoromethyl)quinazolin-4-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline ring or the allyl group.
Reduction: This reaction can reduce the quinazoline ring or other functional groups.
Substitution: This reaction can replace the allyl or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups .
Scientific Research Applications
N-allyl-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: It is used in studies related to cell signaling and molecular interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-allyl-2-(trifluoromethyl)quinazolin-4-amine involves inhibiting tubulin polymerization, which disrupts the cellular microtubule network. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound targets the colchicine binding site on tubulin, preventing its polymerization and thereby inhibiting cell division .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Similar in structure but with an aryl group instead of an allyl group.
2-(trifluoromethyl)quinazolin-4-amine: Lacks the allyl group, making it less versatile in certain reactions.
Uniqueness
N-allyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the allyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities. The allyl group enhances its reactivity in substitution reactions, while the trifluoromethyl group increases its lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-prop-2-enyl-2-(trifluoromethyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c1-2-7-16-10-8-5-3-4-6-9(8)17-11(18-10)12(13,14)15/h2-6H,1,7H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBRBJASWBDRFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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